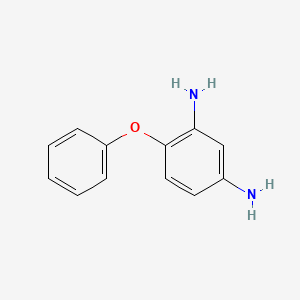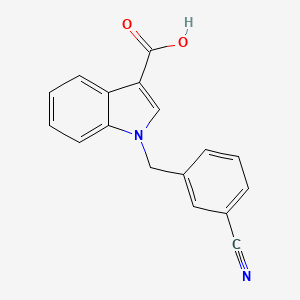
2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a tetrahydropyridine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine typically involves the reaction of 6-(trifluoromethyl)pyridine-2-carbaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an organic solvent like dichloromethane or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridine and tetrahydropyridine moieties can interact with active sites of enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[6-(Trifluoromethyl)pyrid-2-yl]-piperidine
- **4-[6-(Trifluoromethyl)pyrid-2-yl]-pyrrolidine
- **4-[6-(Trifluoromethyl)pyrid-2-yl]-morpholine
Uniqueness
2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine is unique due to its specific combination of a trifluoromethyl group, pyridine ring, and tetrahydropyridine moiety. This unique structure imparts distinct physicochemical properties, such as enhanced lipophilicity and stability, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H11F3N2 |
|---|---|
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H11F3N2/c12-11(13,14)10-3-1-2-9(16-10)8-4-6-15-7-5-8/h1-4,15H,5-7H2 |
InChI-Schlüssel |
IQNPGWQUCDKRIY-UHFFFAOYSA-N |
SMILES |
C1CNCC=C1C2=NC(=CC=C2)C(F)(F)F |
Kanonische SMILES |
C1CNCC=C1C2=NC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Methylsulfonyl)phenoxy]piperidine hydrochloride](/img/structure/B1645340.png)









![[(2-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1645409.png)

![Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1645414.png)

